2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine
Description
2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound characterized by a fused bicyclic structure comprising an imidazole ring and a pyridine ring. The tert-butyl group at position 2 confers steric bulk and lipophilicity, which can influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-tert-butyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C10H13N3/c1-10(2,3)9-12-7-5-4-6-11-8(7)13-9/h4-6H,1-3H3,(H,11,12,13) |
InChI Key |
OQTCTWWBFFDUQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(N1)C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with tert-butyl isocyanide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of imidazo[4,5-b]pyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives with various functional groups.
Scientific Research Applications
2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Anticancer and Anti-inflammatory Activity
- 2,3-Diaryl Derivatives (e.g., 2,3-diphenyl-3H-imidazo[4,5-b]pyridine) : These compounds exhibit moderate cytotoxicity against cancer cell lines (e.g., K562 leukemia cells) and dual inhibitory activity against COX-1/COX-2 enzymes. The diaryl pharmacophore enhances π-π stacking interactions with enzyme active sites, contributing to anti-inflammatory effects .
- MLK3 Inhibitors (e.g., 3-substituted derivatives) : Bulky substituents at position 3, such as aromatic rings, optimize binding to Mixed Lineage Kinase 3 (MLK3), a target in neurodegenerative diseases and cancer. The tert-butyl group’s steric hindrance may reduce affinity compared to flexible alkyl chains .
Antimicrobial Activity
- 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine : Pyridinyl substituents enhance hydrogen-bonding interactions with bacterial enzymes, showing moderate activity against Staphylococcus aureus and Escherichia coli. The tert-butyl group’s hydrophobicity may improve membrane permeability but reduce solubility .
Selective iNOS Inhibition
- BYK191023 (2-[2-(4-Methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine): This derivative acts as a potent, irreversible inhibitor of inducible nitric oxide synthase (iNOS) due to its methoxy-pyridinyl-ethyl side chain, which forms critical hydrogen bonds with the enzyme. The tert-butyl group lacks analogous polar interactions, likely diminishing iNOS selectivity .
Table 1: Comparative Analysis of Imidazo[4,5-b]pyridine Derivatives
| Compound | Substituents | Key Biological Activity | LogP (Predicted) | Notable Features |
|---|---|---|---|---|
| This compound | 2-tert-butyl | Under investigation | ~2.5 | High lipophilicity, steric bulk |
| 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl) | 6-Br, 2-furan, 3-propargyl | Anticancer (preclinical) | ~1.8 | Alkyne group for click chemistry |
| 2-(Trifluoromethyl) | 2-CF₃ | Metabolic stability | ~1.8 | Electron-withdrawing, polar |
| BYK191023 | 2-(4-methoxy-pyridin-2-ethyl) | iNOS inhibition (IC₅₀ = 0.3 µM) | ~2.1 | Irreversible binding, high selectivity |
| 2,3-Diphenyl | 2-Ph, 3-Ph | COX-1/COX-2 inhibition | ~3.0 | Dual anti-inflammatory/anticancer |
Q & A
Q. What are the most reliable synthetic routes for preparing 2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine derivatives?
The synthesis typically involves condensation reactions between pyridine derivatives and tert-butyl-substituted intermediates. For example:
- Cyclization with CAN/H₂O₂ : Pyridine aldehydes react with diamines (e.g., pyridine-2,3-diamine) in the presence of ceric ammonium nitrate (CAN) and hydrogen peroxide to yield imidazo[4,5-b]pyridine cores .
- Michael Addition : 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile reacts with arylidenemalononitriles under microwave-assisted conditions to form novel derivatives with regioselectivity confirmed by DFT calculations .
- Thermolysis of Azidopyridines : Pyrolytic cyclization of 3-azidopyridines can produce low-yield methyl-substituted analogs, though optimization is required for scalability .
Q. How can structural characterization of this compound derivatives be performed?
- Spectroscopic Methods : Use NMR (¹H/¹³C) and ESI-MS to confirm molecular structure and purity .
- DFT Calculations : Density functional theory (DFT) predicts vibrational energy levels, potential energy distribution, and regioselectivity in reaction pathways .
- X-ray Crystallography : Resolve molecular conformation and intermolecular interactions, as demonstrated for analogs like 3-ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl) derivatives .
Q. What preliminary biological activities have been reported for imidazo[4,5-b]pyridine derivatives?
- Antimicrobial Activity : Derivatives with pyridinyl substituents show moderate activity against Staphylococcus aureus and Escherichia coli (MIC: 12.5–50 µg/mL) .
- Enzyme Inhibition : Some analogs inhibit COX-1/COX-2 (IC₅₀: 9.2–21.8 µM) via diaryl pharmacophores .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing substituted imidazo[4,5-b]pyridines be addressed?
Q. What advanced pharmacological targets are associated with this scaffold?
- 5-HT₆ Receptor Modulation : 2-Ethyl-3-(3-fluorobenzyl)-7-(piperazin-1-yl) derivatives act as partial inverse agonists (Ki = 6 nM) with high blood-brain barrier permeability .
- Inducible Nitric Oxide Synthase (iNOS) Inhibition : Analogues like BYK191023 irreversibly inhibit iNOS (IC₅₀ = 17.6 nM) via NADPH-dependent mechanisms, relevant in inflammatory diseases .
- Complement Factor B Inhibition : 2-(1H-Indol-4-ylmethyl) derivatives are patented for treating age-related macular degeneration .
Q. How can structural modifications enhance metabolic stability and bioavailability?
Q. How do prototropic equilibria and solvent effects influence spectroscopic analysis?
- pH-Dependent Studies : Determine pKa values using UV-Vis and fluorescence spectroscopy. For example, 2-(2′-methoxyphenyl) derivatives exist as a-1/b-1 isomers in equilibrium, with monocations (MC1/MC2) forming via N1/N4 protonation .
- Solvent Polarity : Polar solvents stabilize zwitterionic forms, while nonpolar solvents favor neutral species, affecting fluorescence decay kinetics .
Q. How can data contradictions in biological activity be resolved?
- Structure-Activity Relationship (SAR) Analysis : Compare analogs with varied substituents. For example:
Q. What computational tools are critical for optimizing imidazo[4,5-b]pyridine derivatives?
Q. How can X-ray crystallography inform drug design for this scaffold?
- Conformational Analysis : Resolve intramolecular hydrogen bonding (e.g., N–H⋯N interactions) and planarity of the imidazo-pyridine core to optimize target engagement .
- Polymorph Screening : Identify stable crystalline forms for improved solubility and formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
